molecular formula C6H4ClN3O B3029600 6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one CAS No. 7205-43-8

6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B3029600
CAS No.: 7205-43-8
M. Wt: 169.57
InChI Key: IYWFFILFKLFVPF-UHFFFAOYSA-N
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Description

6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring fused imidazole and pyridine rings. Its molecular formula is C₆H₄ClN₃O, with a molecular weight of 169.57 g/mol and CAS number 304861-88-9 (or 7205-43-8 in another source) . Structurally, the chlorine substituent at position 6 and the carbonyl group at position 2 contribute to its chemical reactivity and biological interactions. This compound is stored under sealed, dry conditions at 2–8°C .

The imidazo[4,5-c]pyridinone scaffold is notable in medicinal chemistry, particularly in bromodomain and extraterminal (BET) inhibitors like I-BET151, where it mimics acetylated lysine residues to disrupt protein-protein interactions . Derivatives of this core have shown cytotoxic and enzyme-inhibitory activities, making them candidates for anticancer and antidiabetic drug development .

Properties

IUPAC Name

6-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-1-3-4(2-8-5)10-6(11)9-3/h1-2H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWFFILFKLFVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222404
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-43-8
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the imidazo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one serves as a scaffold for the development of novel therapeutic agents. The compound has shown promise in the following areas:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects on Src family kinases (SFKs), which are implicated in the pathogenesis of glioblastoma multiforme (GBM). Specific derivatives have demonstrated submicromolar inhibition against SFKs and antiproliferative effects on GBM cell lines like U87 and T98G, suggesting potential as a treatment for this aggressive cancer type .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents.

Chemical Biology

The compound is utilized as a building block in synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Drug Development

The compound's ability to inhibit specific enzymes or receptors positions it as a valuable lead in drug discovery. For instance, it has been identified as a potential inhibitor for ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which plays a role in cancer immunotherapy .

Industrial Applications

In addition to its biological applications, this compound is explored in developing materials with specific properties, such as luminescent materials for optoelectronic applications. Its chemical stability and reactivity make it suitable for various industrial processes.

Case Study 1: Inhibition of Src Family Kinases

A study focused on synthesizing imidazo[4,5-c]pyridin-2-one derivatives aimed at inhibiting SFKs. The most active compound showed effective inhibition against several GBM cell lines and was characterized by molecular dynamics simulations to understand its binding interactions with SFKs. This research highlights the potential of this compound derivatives as candidates for GBM therapy due to their selective action against critical kinases involved in tumor growth and proliferation .

Case Study 2: Development of Antimicrobial Agents

Another investigation assessed the antimicrobial properties of various derivatives of this compound. The study demonstrated that certain modifications to the core structure enhanced antibacterial activity against resistant strains, indicating its potential utility in combating antibiotic-resistant infections.

Comparative Analysis with Related Compounds

To appreciate the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
Imidazo[1,2-a]pyrimidineAnticancerDifferent substitution pattern
1H-pyrrolo[2,3-b]pyridineKinase inhibitionDistinct scaffold structure
This compoundAnticancer, antimicrobialChloro group enhances reactivity

This table illustrates how this compound stands out due to its specific chloro substitution and resultant biological activities.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-b]pyridinone Derivatives

6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structure: The imidazo[4,5-b]pyridinone isomer differs in the fusion position of the imidazole ring (positions 4,5-b vs. 4,5-c).
  • Properties : A related compound, 6-chloro-2-thioxo-1H,3H-imidazo[4,5-b]pyridine , exhibits IR peaks at 3440 cm⁻¹ (NH) and 1200 cm⁻¹ (C=S) , with distinct NMR signals for aromatic protons .
  • Activity : Imidazo[4,5-b] derivatives often show different biological profiles due to altered hydrogen-bonding capabilities and steric effects.
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structure : Bromine replaces chlorine at position 6, and a methyl group is added at position 3.
  • Synthesis : Prepared via alkylation of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide .
  • Crystallography : The fused rings are nearly planar (maximum deviation: 0.008 Å), suggesting rigidity that may influence binding to biological targets .

Substituted Imidazo[4,5-c]pyridinone Derivatives

trans-5-Phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one (Compound 2)
  • Structure : Features bulky phenethyl and phenyl substituents.
  • Biological Activity :
    • Cytotoxicity: IC₅₀ = 83.41 ± 1.60 µM against MDA-MB-453 breast cancer cells .
    • α-Glucosidase Inhibition: IC₅₀ = 104.06 ± 0.65 µM (superior to acarbose, IC₅₀ = 121.01 ± 12.18 µM ) .
  • QSAR Insights : Polar substituents enhance activity, while increased lipophilicity reduces potency .

BET Inhibitors Featuring the Imidazo[4,5-c]pyridinone Core

I-BET151 (Compound 80)
  • Structure : Incorporates a 3,5-dimethylisoxazole group and extends into the hydrophobic ZA channel of BRD4 .
  • Binding Mode: The imidazo[4,5-c]pyridinone core forms water-mediated H-bonds with Asn140 and Phe83 in BRD4. Replacement with a γ-carboline motif (compound 81) improved BRD4(2)-binding affinity, while a smaller Cl substituent (compound 82) reduced potency .

Oxazolo[4,5-b]pyridinone Analogs

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
  • Properties : The oxazole ring may reduce basicity compared to imidazole, impacting solubility and target interactions .

Tabular Comparison of Key Compounds

Compound Name Structure/Substituents Biological Activity (IC₅₀) Key Findings References
6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one C₆H₄ClN₃O, Cl at C6 N/A Core scaffold for BET inhibitors
Compound 2 (trans-5-phenethyl derivative) Hexahydro, phenethyl/phenyl groups 83.41 µM (MDA-MB-453) Superior cytotoxicity vs. acarbose
I-BET151 3,5-dimethylisoxazole extension N/A (BET inhibitor) Water-mediated H-bonds in BRD4
6-Bromo-3-methyl-imidazo[4,5-b]pyridinone Br at C6, methyl at N3 N/A Planar structure, synthetic utility
6-Chlorooxazolo[4,5-b]pyridinone Oxazole ring, Cl at C6 N/A Altered solubility vs. imidazole

Critical Analysis of Structural Modifications

  • Chlorine vs. Bromine : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce reactivity compared to chlorine .
  • Ring Fusion Position : Imidazo[4,5-c] vs. [4,5-b] isomers exhibit distinct electronic environments, affecting binding to enzymes like α-glucosidase .
  • Scaffold Hopping : Replacement of the imidazo[4,5-c] core with γ-carboline improved BRD4 affinity, highlighting the importance of core flexibility in drug design .

Biological Activity

6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by case studies and research findings.

  • Molecular Formula : C₆H₄ClN₃
  • Molecular Weight : 153.57 g/mol
  • CAS Number : 7205-43-8

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antibacterial Activity
  • Antiviral Activity
  • Anticancer Activity

Antibacterial Activity

Research indicates that this compound has significant antibacterial properties. A study demonstrated that derivatives of imidazo[4,5-c]pyridine exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1: Antibacterial Efficacy of this compound Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
ControlCiprofloxacin2

Antiviral Activity

The compound has also shown promising antiviral effects. In vitro studies have reported that derivatives containing the imidazo[4,5-c]pyridin-2(3H)-one framework inhibited the replication of viruses such as the human respiratory syncytial virus (RSV) and HIV. For instance, one derivative exhibited an EC₅₀ value of 3.98 μM against HIV-1, indicating strong antiviral potential .

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirus TypeEC₅₀ (μM)
Compound CHuman Respiratory Syncytial Virus5–28
Compound DHIV-13.98

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. Research has indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .

Case Study: Anticancer Mechanism

In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced cell cycle arrest at the G2/M phase. This was associated with increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one and its derivatives?

A key route involves acid-catalyzed rearrangement of hydrazinecarboxylate precursors, as demonstrated in the unexpected synthesis of 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one via hydrochloric acid treatment of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate . Alternative methods include alkylation reactions using methyl iodide under catalytic conditions to introduce substituents at the N3 position, as seen in brominated analogs . For regioselective modifications, electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Negishi couplings) can be applied to the pyridine core .

Q. How can crystallographic characterization be performed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using monochromatic radiation (e.g., Mo-Kα) and refinement via SHELXL (part of the SHELX suite) are critical . For example, monoclinic systems (space group P2₁/c) with unit cell parameters (a = 9.1627 Å, b = 25.5071 Å, c = 8.0629 Å, β = 115.571°) have been reported for structurally similar imidazo-pyridinones . Hydrogen-bonding networks (e.g., N–H···O interactions) should be analyzed using software like WinGX or ORTEP to validate molecular packing .

Q. What spectroscopic techniques are essential for characterizing purity and functional groups?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine rings) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]+ ion at m/z 359.1415 for analogs) .
  • IR : Carbonyl stretching frequencies (~1700 cm⁻¹) for the lactam moiety .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize biological activity in imidazo-pyridinone derivatives?

Iterative synthesis and in vitro assays are critical. For instance, substituents at the N3 position (e.g., methyl or benzyl groups) influence potency as kinase inhibitors . Computational docking (e.g., using AutoDock) can predict binding to targets like Akt1, guided by crystal structures (e.g., PDB: 2.25 Å resolution for unphosphorylated Akt1) . Bioisosteric replacement (e.g., chloro vs. bromo) may enhance selectivity, as seen in analogs targeting GLUN2B receptors .

Q. What experimental strategies address contradictions in biological activity data across similar derivatives?

  • Pharmacophore refinement : Compare active vs. inactive analogs using 3D-QSAR to identify critical functional groups .
  • Assay standardization : Ensure consistent cell lines (e.g., HEL cells for antiviral studies) and endpoint measurements (e.g., EC₅₀ values) .
  • Metabolic profiling : Evaluate pharmacokinetic parameters (e.g., oral bioavailability in mice) to rule out off-target effects .

Q. How can polymorphism or crystalline form variations impact pharmacological development?

Polymorph screening via high-throughput crystallization (e.g., solvent-drop grinding) is essential. For example, distinct crystalline forms of related imidazo-pyridinones exhibit differences in solubility and dissolution rates, affecting in vivo efficacy . Pair SC-XRD with differential scanning calorimetry (DSC) to characterize thermal stability and phase transitions .

Q. What computational approaches are effective for predicting binding modes of 6-chloro derivatives with biological targets?

  • Molecular docking : Use Glide or GOLD to simulate interactions with targets like aldehyde dehydrogenase 1A1 .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide lead optimization .

Methodological Considerations

Q. How to design a robust assay for evaluating Akt inhibition by 6-chloro derivatives?

  • Biochemical assays : Measure IC₅₀ using recombinant Akt1 and ATP-competitive fluorescence polarization .
  • Cellular validation : Monitor phosphorylation of downstream targets (e.g., PRAS40, p70S6K) in cancer cell lines via Western blot .
  • In vivo models : Use xenograft mice to correlate tumor growth inhibition with plasma concentrations (LC-MS/MS quantification) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the imidazo-pyridinone core?

  • Directing groups : Introduce temporary protecting groups (e.g., benzyl) to steer electrophilic substitution .
  • Metalation : Use LDA (lithium diisopropylamide) for deprotonation at specific positions, followed by quenching with electrophiles .
  • Cross-coupling : Optimize Pd-catalyzed reactions (e.g., Negishi coupling) for C–C bond formation at halogenated sites .

Data Interpretation and Reporting

Q. How to resolve discrepancies between computational predictions and experimental biological activity?

  • Re-evaluate force fields : Ensure docking parameters match protonation states (e.g., imidazole tautomers) .
  • Solvent effects : Include explicit water molecules in simulations to account for hydrogen bonding .
  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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